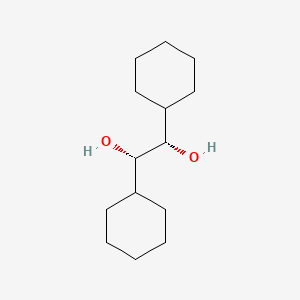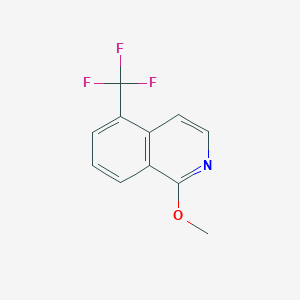![molecular formula C6H4ClN3 B1141726 7-クロロ-1H-ピラゾロ[4,3-c]ピリジン CAS No. 1357946-01-0](/img/structure/B1141726.png)
7-クロロ-1H-ピラゾロ[4,3-c]ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound belongs to the family of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of 7-Chloro-1H-pyrazolo[4,3-c]pyridine consists of a pyrazole ring fused to a pyridine ring, with a chlorine atom attached to the seventh position of the pyrazole ring .
科学的研究の応用
7-Chloro-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and mechanisms.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and pharmaceuticals.
準備方法
The synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride can yield 7-Chloro-1H-pyrazolo[4,3-c]pyridine . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
化学反応の分析
7-Chloro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the seventh position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 7-Chloro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the seventh position enhances its binding affinity and selectivity towards these targets . The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by binding to specific receptor sites, influencing downstream signaling pathways .
類似化合物との比較
7-Chloro-1H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as:
7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine: This compound has an iodine atom instead of a chlorine atom at the third position, which can affect its reactivity and biological activity.
3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine:
4-Chloro-1-methyl-3-phenyl-1H-pyrazolo[4,3-c]pyridine: The methyl and phenyl substitutions at the first and third positions, respectively, result in distinct biological activities and uses.
The uniqueness of 7-Chloro-1H-pyrazolo[4,3-c]pyridine lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
7-chloro-1H-pyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDMSWSXGSRFCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=C(C=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)






![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)

